molecular formula C24H18ClFN2O5S B12032144 Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-47-3

Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12032144
CAS No.: 609795-47-3
M. Wt: 500.9 g/mol
InChI Key: FZZSREYQDOPWJP-WOJGMQOQSA-N
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Description

Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining aldehydes or ketones with amines or other nucleophiles.

    Cyclization Reactions: Forming the thiazolo[3,2-a]pyrimidine ring system through intramolecular cyclization.

    Substitution Reactions: Introducing functional groups such as chloro, fluoro, and methoxycarbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for higher yields and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-formylbenzoate: Shares similar functional groups but differs in the overall structure and complexity.

    N’-(2-chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: Contains similar benzylidene and fluorobenzylidene groups but has a different core structure.

Uniqueness

Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and the thiazolo[3,2-a]pyrimidine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

609795-47-3

Molecular Formula

C24H18ClFN2O5S

Molecular Weight

500.9 g/mol

IUPAC Name

methyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18ClFN2O5S/c1-12-19(23(31)33-3)20(13-7-9-14(10-8-13)22(30)32-2)28-21(29)18(34-24(28)27-12)11-15-16(25)5-4-6-17(15)26/h4-11,20H,1-3H3/b18-11+

InChI Key

FZZSREYQDOPWJP-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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